n-(3,4-Dihydroxyphenethyl)methacrylamide

Catalog No.
S3317426
CAS No.
471915-89-6
M.F
C12H15NO3
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(3,4-Dihydroxyphenethyl)methacrylamide

CAS Number

471915-89-6

Product Name

n-(3,4-Dihydroxyphenethyl)methacrylamide

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methylprop-2-enamide

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-8(2)12(16)13-6-5-9-3-4-10(14)11(15)7-9/h3-4,7,14-15H,1,5-6H2,2H3,(H,13,16)

InChI Key

NQIMONOHVBBZKE-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NCCC1=CC(=C(C=C1)O)O

Canonical SMILES

CC(=C)C(=O)NCCC1=CC(=C(C=C1)O)O
  • Dopamine Conjugates

    N-(3,4-Dihydroxyphenethyl)methacrylamide bears a structural resemblance to dopamine, a neurotransmitter involved in movement, motivation, and reward. The presence of the methacrylamide group suggests potential applications in designing dopamine conjugates. These conjugates could be used to deliver dopamine or study its interactions with other molecules ().

  • Polymer Chemistry

    The methacrylamide group allows N-(3,4-Dihydroxyphenethyl)methacrylamide to participate in polymerization reactions. Researchers might explore incorporating this molecule into polymers with specific properties, potentially for applications in drug delivery or biomaterials ().

  • Material Science

    The catechol moiety (3,4-dihydroxyphenyl) present in N-(3,4-Dihydroxyphenethyl)methacrylamide can form strong bonds with various surfaces. This characteristic could be of interest for researchers in material science, potentially for applications in adhesives or coatings ().

N-(3,4-Dihydroxyphenethyl)methacrylamide is an organic compound characterized by its methacrylamide structure, which includes a catechol moiety derived from dopamine. Its molecular formula is C₁₂H₁₅NO₃, and it features a carbon-carbon double bond that allows for polymerization with other monomers. The compound is noted for its potential to enhance the durability of resin-dentin bonds in dental applications due to its ability to cross-link with collagen and inhibit metalloproteinases .

The primary chemical reaction involving N-(3,4-dihydroxyphenethyl)methacrylamide is its polymerization. The carbon-carbon double bond in the methacrylamide group can undergo free radical polymerization when exposed to initiators or light. This reaction allows DMA to integrate into various polymeric matrices, enhancing their mechanical properties and stability . Additionally, the catechol group can form non-covalent interactions with dentin collagen, which is crucial for its application in dental adhesives .

N-(3,4-Dihydroxyphenethyl)methacrylamide exhibits significant biological activity. It has been shown to inhibit endogenous metalloproteinases, which are enzymes that can degrade collagen in dentin. This inhibition contributes to improved bond durability between resin materials and dentin surfaces . Furthermore, studies indicate that DMA demonstrates low cytotoxicity at concentrations up to 25 µmol/L, making it a promising candidate for biocompatible applications in dentistry .

The synthesis of N-(3,4-dihydroxyphenethyl)methacrylamide typically involves:

  • Starting Materials: The synthesis begins with dopamine as the primary starting material.
  • Reagents: Methacrylic anhydride or methacrylic acid is used to introduce the methacrylamide functional group.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions (temperature and pH) to ensure proper formation of the desired product.

A common synthetic route involves the reaction of dopamine with methacrylic anhydride in the presence of a base catalyst to facilitate the formation of the amide bond .

N-(3,4-Dihydroxyphenethyl)methacrylamide has several notable applications:

  • Dental Adhesives: Its primary application lies in enhancing the performance of dental adhesives by improving resin-dentin bonding through cross-linking with collagen and inhibiting proteolytic activity .
  • Biomaterials: Due to its biocompatibility and ability to form stable bonds with biological tissues, DMA is explored for use in various biomaterials beyond dentistry.

Research has focused on the interactions of N-(3,4-dihydroxyphenethyl)methacrylamide with biological tissues and other materials. Studies employing techniques such as atomic force microscopy and Fourier transform infrared spectroscopy have demonstrated its effectiveness in cross-linking with dentin collagen without adversely affecting the mechanical properties of adhesive systems . Additionally, in situ zymography has revealed that DMA reduces proteolytic activities in treated samples .

Several compounds share structural or functional similarities with N-(3,4-dihydroxyphenethyl)methacrylamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
DopamineCatecholamineNeurotransmitter; involved in reward pathways
N-(2-Hydroxyethyl) methacrylamideMethacrylamideCommonly used as a functional monomer in polymers
N-(4-Hydroxyphenyl) methacrylamideMethacrylamideExhibits different cross-linking capabilities
N-acryloyl-2-amino-phenolAcrylamideUsed in similar adhesive applications

N-(3,4-Dihydroxyphenethyl)methacrylamide stands out due to its specific catechol functionality that enables unique interactions with biological tissues while maintaining low cytotoxicity levels .

Anhydride-Mediated Amidation Reaction Optimization

The synthesis of DMA primarily involves reacting dopamine hydrochloride with methacrylic anhydride or methacryloyl chloride under alkaline conditions. Sodium tetraborate decahydrate and sodium bicarbonate are employed as dual mediators to maintain a pH >8.5, facilitating nucleophilic attack by the amine group of dopamine on the anhydride carbonyl. In a representative protocol, 2 g of dopamine hydrochloride is dissolved in 50 mL of deionized water containing 5 g of sodium tetraborate decahydrate and 2 g of sodium bicarbonate. Methacrylic anhydride (2 mL) in tetrahydrofuran (THF) is added dropwise under nitrogen, yielding a 72–85% crude product after 24 hours.

Alternative routes using methacryloyl chloride require triethylamine to scavenge HCl byproducts. For example, dissolving dopamine hydrochloride in THF with triethylamine (5.8 mL) followed by methacryloyl chloride addition at 0°C achieves a 52% yield after recrystallization. However, anhydride-based methods are preferred due to reduced side reactions and easier pH control.

Key parameters influencing yield include:

  • Reaction time: Extending beyond 24 hours provides marginal yield improvements (<5%) but increases oxidative degradation of catechol groups.
  • Temperature: Room-temperature reactions minimize thermal decomposition compared to heated protocols.
  • Molar ratio: A 1:1.2 dopamine-to-anhydride ratio optimizes conversion without excess reagent waste.

Table 1: Comparison of Anhydride-Mediated DMA Synthesis Conditions

ParameterSodium Tetraborate MethodMethacryloyl Chloride Method
Solvent SystemWater/THFTHF/Methanol
BaseSodium bicarbonateTriethylamine
Reaction Time (h)242
Yield (%)8552
Purity (HPLC)>95%90%

Nitrogen Atmosphere Purification Protocols

Nitrogen purging is critical during DMA synthesis to prevent catechol oxidation into quinones, which form crosslinked byproducts. Studies implement nitrogen at three stages:

  • Reagent dissolution: Dopamine hydrochloride is dissolved in degassed water under nitrogen to prevent premature oxidation.
  • Anhydride addition: Methacrylic anhydride in THF is introduced via syringe under positive nitrogen pressure to exclude oxygen.
  • Post-reaction workup: The crude product is concentrated under a nitrogen stream to avoid oxidative side reactions during solvent evaporation.

Schlenk line techniques further enhance purity. For example, post-reaction mixtures are transferred to Schlenk flasks, frozen in liquid nitrogen, and subjected to three freeze-pump-thaw cycles to remove residual oxygen. This protocol reduces quinone contamination from 12% to <2% in final products.

Solvent Selection for Monomer Precipitation

Solvent polarity dictates DMA recovery efficiency. Ethyl acetate/hexane systems are widely used due to DMA’s limited solubility in nonpolar solvents. After acidifying the reaction mixture to pH <2 with HCl, DMA is extracted thrice with ethyl acetate. The combined organic layers are dried over magnesium sulfate, concentrated to 40 mL, and precipitated in hexane, yielding crystalline DMA with 90–95% purity.

Alternative systems include:

  • Dichloromethane/brine: Extracts DMA with 88% efficiency but requires additional silica gel filtration to remove emulsified aqueous residues.
  • THF/water: Provides 78% recovery but risks partial monomer hydrolysis during prolonged contact.

Table 2: Solvent Systems for DMA Precipitation

Solvent PairExtraction Efficiency (%)Purity (%)Key Advantage
Ethyl acetate/hexane9295Minimal emulsification
Dichloromethane/brine8890Rapid phase separation
THF/water7885Compatible with aqueous byproducts

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

221.10519334 g/mol

Monoisotopic Mass

221.10519334 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-19

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